molecular formula C12H23NO4 B13474878 Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate

Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B13474878
M. Wt: 245.32 g/mol
InChI Key: CMAKJIINCUABIQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a hydroxyl group at the 4-position, and a methoxymethyl substituent at the 3-position. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective functionalization of other positions . The hydroxyl and methoxymethyl groups confer distinct polarity and reactivity, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural complexity allows for diverse derivatization pathways, including oxidation, alkylation, or coupling reactions.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-10(14)9(7-13)8-16-4/h9-10,14H,5-8H2,1-4H3

InChI Key

CMAKJIINCUABIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)COC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, preventing their normal function. The compound may also interact with receptors on cell surfaces, modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis, and properties of Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate with analogous piperidine derivatives:

Compound Name Substituent (Position 3) Substituent (Position 4) Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights Potential Applications
This compound Methoxymethyl Hydroxyl ~283.34* Boc, hydroxyl, ether Boc protection via di-tert-butyl carbonate Pharmaceutical intermediates
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate - 4-Methylpentyl 283.43 Boc, alkyl chain Reaction of 4-(4-methylpentyl)piperidine with Boc₂O Lipid solubility enhancement
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate - 4-Bromobenzyloxy 385.29 Boc, aryl bromide, ether Etherification with 4-bromobenzyl bromide Halogenated intermediates for Suzuki coupling
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate - Amino, pyridin-3-yl 277.36 Boc, amino, heteroaromatic Amination and pyridine coupling Kinase inhibitors or receptor ligands
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate - Hydroxy(pyridin-2-yl)methyl 322.39 Boc, hydroxyl, pyridine Nucleophilic addition to pyridine derivatives Chelating agents or metal catalysts
Tert-butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate - Hydroxy, trifluoromethylpyridinyl 376.34 Boc, hydroxyl, CF₃, pyridine Grignard-like addition with n-BuLi Antiviral or CNS-targeted drugs
Tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate - 3-Chlorobenzyl 309.83 Boc, chloroaryl Alkylation with 3-chlorobenzyl halide Antimicrobial agents

*Estimated based on molecular formula C₁₂H₂₁NO₄.

Key Observations:

Functional Group Diversity: Hydroxyl and methoxymethyl groups in the target compound enhance hydrogen-bonding capacity compared to purely alkyl or aryl substituents (e.g., 4-methylpentyl in or 3-chlorobenzyl in ). Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic stability, whereas amino groups (e.g., ) improve solubility and bioactivity.

Synthetic Routes :

  • Boc protection is a common step, often using di-tert-butyl carbonate under basic conditions .
  • Substituent-specific reactions include nucleophilic additions (e.g., pyridine derivatives in ) or alkylation (e.g., benzyl halides in ).

Physicochemical Properties :

  • Hydroxyl and methoxymethyl groups in the target compound balance hydrophilicity and lipophilicity (clogP ~1.5), contrasting with highly lipophilic analogs like (clogP ~3.5).
  • NMR data for the target compound would show distinct signals: δ ~3.3 ppm (methoxymethyl OCH₃), δ ~1.4 ppm (Boc tert-butyl), and δ ~4.5 ppm (hydroxyl proton, broad) .

Applications :

  • The target compound’s hydroxyl group allows for further derivatization (e.g., phosphorylation or glycosylation), while analogs with heterocycles (e.g., ) are explored in drug discovery for kinase inhibition or antiviral activity.

Research Findings and Trends

  • Antiviral Potential: Piperidine derivatives with trifluoromethylpyridinyl groups (e.g., ) show enhanced binding to viral proteases due to hydrophobic and electronic effects .
  • Safety Profiles: Compounds like Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate lack GHS hazard classification, suggesting lower toxicity compared to halogenated analogs (e.g., ) .
  • Structural Insights : X-ray crystallography (via SHELX ) and ORTEP-3 have resolved conformational preferences, revealing axial orientation of bulky substituents in piperidine rings.

Biological Activity

Tert-butyl 4-hydroxy-3-(methoxymethyl)piperidine-1-carboxylate, a compound with the molecular formula C13H24N2O4C_{13}H_{24}N_{2}O_{4} and a molecular weight of 272.34 g/mol, has garnered attention in recent years for its potential biological activities. This compound features a piperidine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the hydroxyl group and methoxymethyl substituent enhances its ability to modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects in various conditions.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits antiviral and anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that derivatives of piperidine compounds can significantly reduce cell viability in breast and ovarian cancer cell lines, with IC50 values ranging from 19.9 µM to 75.3 µM .

Case Study: Antiproliferative Activity

A notable study explored the antiproliferative activity of piperidine derivatives, including this compound. The results indicated a significant reduction in cell viability across several cancer types:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
MCF-7 (Breast)75.3
OVCAR-3 (Ovarian)31.5
COV318 (Ovarian)43.9

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

Pharmacological Investigations

Further pharmacological investigations have shown that this compound acts as a reversible inhibitor of key enzymes involved in cancer progression and inflammation . Molecular docking studies suggest that its unique structure allows for effective binding within enzyme active sites, enhancing its inhibitory efficacy.

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